molecular formula C10H14O<br>C10H14O<br>HOC6H4C(CH3)3 B1678320 4-Tert-butylphenol CAS No. 98-54-4

4-Tert-butylphenol

Cat. No.: B1678320
CAS No.: 98-54-4
M. Wt: 150.22 g/mol
InChI Key: QHPQWRBYOIRBIT-UHFFFAOYSA-N
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Description

4-Tert-butylphenol (4-t-BP; CAS 98-54-4; C₁₀H₁₄O) is an alkylphenol with a tertiary butyl group (-C(CH₃)₃) attached to the para position of a phenolic ring. It is widely used in industrial applications, including the production of phosphate esters, polymerization inhibitors, fragrances, and stabilizers . As an endocrine-disrupting compound (EDC), 4-t-BP exhibits estrogenic activity at low concentrations (ppb range), posing risks to aquatic ecosystems and human health . Its persistence in the environment, resistance to biodegradation, and toxicity have led to regulatory scrutiny, including its classification as a Substance of Very High Concern (SVHC) under the EU REACH regulation due to endocrine-disrupting properties .

Preparation Methods

Friedel-Crafts Alkylation Using Tert-Butyl Alcohol and Phosphorus Pentoxide Catalyst

Reaction Mechanism and Catalytic Pathways

The Friedel-Crafts alkylation of phenol with tert-butyl alcohol proceeds via protonation of TBA by the acidic catalyst, generating a tert-butyl carbocation intermediate. Phosphorus pentoxide (P₄O₁₀) acts as a mild Lewis acid, facilitating carbocation formation while minimizing side reactions such as etherification or polyalkylation. The electron-rich aromatic ring of phenol undergoes electrophilic substitution, preferentially at the para position due to steric hindrance at the ortho site. However, kinetic control under moderate acidity favors initial ortho-alkylation, followed by isomerization to the thermodynamically stable para isomer.

Industrial Process Optimization

The patented method (WO2018073835A1) specifies reaction conditions of 80–230°C for 6–8 hours in an autoclave reactor. Key parameters include:

  • Molar ratio : Phenol to TBA at 1:1.2–1:5
  • Catalyst loading : 5–15 wt% phosphorus pentoxide relative to phenol
  • Temperature gradient : Initial 80°C for carbocation generation, ramping to 230°C to drive isomerization

Post-reaction, the mixture undergoes phase separation in a settling funnel, with the organic layer subjected to vacuum distillation to isolate 4-tert-butylphenol from ortho isomers and di-alkylated byproducts. Gas chromatography–mass spectrometry (GC-MS) analysis confirms a product distribution of 32.34% this compound, 26.34% 2-tert-butylphenol, 15.49% 2,4-di-tert-butylphenol, and 0.83% 2,6-di-tert-butylphenol after 6 hours.

Table 1: Product Distribution in Phosphorus Pentoxide-Catalyzed Alkylation

Compound Concentration (%)
This compound 32.34
2-Tert-butylphenol 26.34
2,4-Di-tert-butylphenol 15.49
2,6-Di-tert-butylphenol 0.83

Selectivity and Byproduct Management

The equilibrium between ortho and para isomers shifts toward this compound at elevated temperatures (>150°C) due to decreased steric strain in the transition state. Di-alkylated products emerge from over-alkylation, necessitating precise stoichiometric control. The patent reports 60–70% phenol conversion with >60% selectivity for the para isomer, though residual ortho-alkylated species require energy-intensive distillation for removal.

Synergistic Brønsted/Lewis Acid Catalysis with Di-Tert-Butyl Peroxide

Dual Acid Catalytic System

Recent advancements employ iron(III) chloride (FeCl₃) and trifluoroacetic acid (TFA) to mediate alkylation using di-tert-butyl peroxide (DTBP) as the tert-butyl donor. This system operates through a radical pathway initiated by Fe³⁺-mediated homolysis of DTBP, generating tert-butoxy radicals. Subsequent hydrogen abstraction from TFA yields tert-butyl carbocations, which undergo electrophilic aromatic substitution on phenol. The Brønsted acidity of TFA synergizes with Fe³⁺’s Lewis acidity, lowering the activation energy for carbocation formation.

Reaction Kinetics and Selectivity

Under optimized conditions (25–50°C, 12–24 hours), this method achieves 5:1 para/ortho selectivity, significantly higher than conventional Friedel-Crafts protocols. While yields for mono-alkylation remain unspecified in the literature, di-alkylation of pre-formed this compound with DTBP proceeds at 73% yield to form 2,4-di-tert-butylphenol. The table below contrasts this approach with phosphorus pentoxide catalysis.

Table 2: Comparative Analysis of this compound Synthesis Methods

Parameter Phosphorus Pentoxide FeCl₃/TFA
Alkylating Agent Tert-butyl alcohol (TBA) Di-tert-butyl peroxide (DTBP)
Catalyst P₄O₁₀ FeCl₃ + TFA
Temperature Range 80–230°C 25–50°C
Reaction Time 6–8 hours 12–24 hours
Para/Ortho Selectivity 1.23:1 5:1
Phenol Conversion 60–70% Not reported

Environmental and Practical Considerations

The FeCl₃/TFA system operates at near-ambient temperatures, reducing energy input compared to high-temperature processes. However, DTBP’s peroxide functionality introduces explosion risks, mandating specialized handling. Catalyst recycling remains challenging due to iron leaching and TFA’s corrosivity, though ionic liquid immobilization strategies show promise for industrial adaptation.

Chemical Reactions Analysis

Types of Reactions

ICX5609070 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the resin into lower molecular weight compounds.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Lower molecular weight phenolic compounds.

    Substitution: Alkylated or acylated phenolic resins.

Scientific Research Applications

Uses of 4-tert-Butylphenol

This compound has a variety of applications across different industries:

  • Polymer Industry : It is used as a chain-length regulator in the production of polycarbonate resins . Phenolic resin applications account for 60-70% of all this compound used worldwide. These resins are used in rubber-based adhesives, paints, coating resins, and printing inks .
  • Chemical Intermediate : It serves as an intermediate in the production of polycarbonate, phenolic, and epoxy resin polymers . It is also used in the manufacture of industrial varnishes .
  • Fragrances : Another major use of this compound is in making perfume chemicals and aromatic compounds .
  • Other Industrial Uses: this compound is also utilized in the production of leather chemicals and as an additive in the rubber industry. Additionally, it functions as an intermediate in the manufacturing of insecticides, UV stabilizers, and oil additives . It can also be found in household products like auto products, hobby/craft items, home maintenance supplies, and products for inside the home .

Manufacturing

This compound can be produced from an olefin composition containing a major amount of isobutylene and a minor amount of n-butene and isobutylene codimers. The reaction of the olefin composition with phenol occurs in the presence of water and a synthetic-alumina catalyst at a temperature between 140-230 degrees .

Environmental Considerations

This compound can be degraded by certain bacterial strains. S. fuliginis strain TIK-1 can transform this compound to 4-tert-butylcatechol, which is then further metabolized . Studies have also explored the photocatalytic degradation and mineralization of this compound in water using Fe-doped TiO2 nanoparticles under UV light irradiation .

Toxicity

Mechanism of Action

The mechanism of action of ICX5609070 primarily involves its ability to form strong adhesive bonds with various substrates. The phenolic hydroxyl groups interact with the surface of the substrate, creating a robust adhesive interface. Additionally, the compound’s chemical resistance enhances its durability and performance in harsh environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Inhibition of Phytophthora nicotianae Growth

4-t-BP demonstrates superior inhibitory effects against fungal pathogens compared to other alkylphenols. At 5 µg/mL, 4-t-BP achieved significant inhibition of P. nicotianae mycelium growth (Table 1), whereas 2,6-di-tert-butylphenol required 500 µg/mL for similar efficacy .

Table 1: Inhibition Rates of Selected Compounds Against P. nicotianae

Compound Inhibition Rate at 5 µg/mL (%) Inhibition Rate at 500 µg/mL (%)
4-Tert-butylphenol 42.3 100.0
2,6-Di-tert-butylphenol <10 78.5
4-Hydroxybenzoic acid <5 100.0
Nicotine Stimulated growth N/A

Endocrine Disruption and Acute Toxicity

  • 4-t-BP vs. Bisphenol A (BPA): Both compounds are persistent EDCs, but 4-t-BP exhibits higher estrogenic potency in reporter gene assays. For example, 4-t-BP activates human estrogen receptor α at lower concentrations than BPA .
  • Acute Toxicity in Aquatic Organisms: 4-t-BP has an LC₅₀ (lethal concentration) of 0.1 mg/L for Cyprinus carpio, comparable to nonylphenol but lower than BPA .

Sulfation Kinetics in Human Enzymes

The sulfation efficiency of 4-t-BP by human platelet phenol sulfotransferases is significantly lower than that of linear alkylphenols (e.g., 4-n-butylphenol). Branching in the alkyl chain increases the Michaelis constant (Kₘ), reducing enzyme affinity:

Table 2: Kinetic Parameters for Sulfation of 4-Substituted Butylphenols

Compound Kₘ (µM) Vₘₐₓ (nmol/min/mg) Specificity Constant (Vₘₐₓ/Kₘ)
4-n-Butylphenol 15.2 4.8 0.32
4-sec-Butylphenol 48.7 4.6 0.09
This compound 112.5 4.3 0.04

The reduced specificity constant (1% of 4-nitrophenol’s value) highlights steric hindrance caused by the tertiary butyl group .

Environmental Remediation and Degradation

Adsorption Efficiency

Magnetic chitosan (MC) effectively removes 4-t-BP and BPA from water via pseudo-second-order kinetics and Langmuir isotherm models. 4-t-BP exhibits higher recovery rates than BPA in tap water (95.4–101.2% vs. 95.6–96.8%) due to stronger hydrophobic interactions .

Photocatalytic Degradation

Fe-doped TiO₂ catalysts mineralize 4-t-BP into CO₂ and H₂O via UV-AOPs (advanced oxidation processes). The degradation pathway involves hydroxylation to 4-tert-butylcatechol, followed by meta-cleavage to 3,3-dimethyl-2-butanone . In contrast, BPA degradation produces more stable intermediates, requiring longer treatment times .

Biodegradation

Sphingobium fuliginis strain TIK-1 metabolizes 4-t-BP via a meta-cleavage pathway, producing 4-tert-butylcatechol as a key intermediate.

Structural Analogs and Regulatory Status

4-t-BP shares structural similarities with other alkylphenols on the SIN List, such as butylated hydroxytoluene (BHT) and 2,4,6-tri-tert-butylphenol, which exhibit similar endocrine-disrupting and toxicological profiles . Regulatory actions, such as the EU’s SVHC designation, align with its hazard profile, distinguishing it from less regulated analogs like 4-n-butylphenol .

Biological Activity

4-Tert-butylphenol (4-TBP) is an organic compound widely used in industrial applications, particularly as a stabilizer and inhibitor in polymerization processes. Its biological activity has garnered attention due to its potential toxic effects on human health and the environment. This article explores the biological activity of 4-TBP, focusing on its toxicity, immunological effects, and metabolic pathways.

This compound is characterized by a tert-butyl group attached to a phenolic ring. Its structural formula is:

C10H14O\text{C}_{10}\text{H}_{14}\text{O}
PropertyValue
Molecular Weight150.22 g/mol
Melting Point30-32 °C
Boiling Point200-202 °C
Solubility in WaterLow

Toxicity and Environmental Impact

4-TBP has been shown to exhibit toxic effects on various aquatic organisms and mammals. Studies indicate that it interacts with estrogen receptors, suggesting potential endocrine-disrupting properties . It has been implicated in the degradation of aquatic ecosystems due to its persistence and bioaccumulation .

Vitiligo Induction

Several case studies have documented instances of contact-induced vitiligo following exposure to 4-TBP. In one notable study, a patient exhibited increased CD8+ T-cell reactivity against melanocytes exposed to 4-TBP, leading to widespread vitiligo lesions beyond the areas of primary contact. The mechanism proposed involves oxidative stress and apoptotic cell death in melanocytes, resulting in the release of melanocyte antigens that activate dendritic cells .

Immunological Responses

Research indicates that exposure to 4-TBP can provoke systemic immune responses. In vitro studies have shown that 4-TBP inhibits melanin synthesis in pigmented cells and stimulates the production of pro-inflammatory cytokines such as IL-6 and IL-8, which are crucial in autoimmune disease pathogenesis .

Metabolic Pathways

The metabolism of 4-TBP has been studied using specific bacterial strains capable of degrading this compound. For instance, Sphingobium fuliginis strain TIK-1 can utilize 4-TBP as a sole carbon source, metabolizing it through a hydroxylation process leading to the formation of 4-tert-butylcatechol. This pathway is initiated by hydroxylation followed by meta-cleavage .

Antioxidant Properties

Interestingly, some studies have suggested that related compounds, such as 2,4-di-tert-butylphenol, exhibit antioxidant properties. However, the antioxidant activity of 4-TBP itself remains less well characterized .

Key Findings from Recent Studies

  • Toxicity : 4-TBP exhibits toxic effects on aquatic life and potential endocrine disruption in mammals.
  • Vitiligo Cases : Documented cases show that exposure can lead to autoimmune responses resulting in vitiligo.
  • Metabolic Pathways : Specific bacteria can degrade 4-TBP through established metabolic pathways.
  • Immunological Effects : Increased T-cell reactivity suggests a systemic immune response upon exposure.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-t-BP, and how do reaction conditions influence product purity?

  • 4-t-BP is synthesized via acid-catalyzed alkylation of phenol with isobutene or tert-butyl chloride. The choice of catalyst (e.g., zinc chloride) and solvent (alcohol or excess alkali) impacts yield and by-product formation. For instance, using isobutene with phenol under acidic conditions primarily yields 4-t-BP, while tert-butyl chloride in alkaline media minimizes side reactions like ortho-substitution. Purity (>99%) is achievable through vacuum distillation .

Q. How can researchers detect and quantify 4-t-BP in environmental or biological samples?

  • Gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is standard. For complex matrices like biological tissues, solid-phase extraction (SPE) is recommended for sample cleanup. Nuclear magnetic resonance (NMR) using 4-t-BP as an internal standard (e.g., in 19F NMR with hexafluorobenzene as a reference) enables quantification in lipid-rich samples like oils .

Q. What are the primary physicochemical properties of 4-t-BP relevant to experimental design?

  • Key properties include:

  • Melting point: 96–101°C; Boiling point: 236–238°C .
  • Log P (octanol-water): ~3.1, indicating moderate hydrophobicity .
  • Reactivity: Acts as a weak acid (pKa ~10.5), forming salts with bases. It undergoes sulfonation, nitration, and oxidative coupling to form dimers or quinones under enzymatic (e.g., tyrosinase) or photolytic conditions .

Q. What standardized assays assess 4-t-BP's genotoxicity in vitro?

  • The Ames test (OECD Guideline 471) using Salmonella typhimurium strains (TA98, TA100) is widely employed. A study reported no mutagenic activity at concentrations up to 5,000 µg/plate in the presence or absence of metabolic activation (S9 mix) .

Advanced Research Questions

Q. How do hydroxyl radicals (•OH) and hydrated electrons (e⁻aq) degrade 4-t-BP in aqueous systems, and what intermediates form?

  • Electron beam or UV/H₂O₂ irradiation generates •OH and e⁻aq, which degrade 4-t-BP via:

  • Hydroxylation: Formation of 4-tert-butylcatechol.
  • Dimerization: Yield 4-t-BP dimers through radical coupling.
  • Optimal degradation occurs at pH 6 with H₂O₂ concentrations ≥1 mM. GC-MS and HPLC track intermediates and pseudo-first-order kinetics (k = 0.027 min⁻¹) .

Q. What molecular mechanisms underlie 4-t-BP-induced toxicity in aquatic organisms?

  • In zebrafish embryos, 4-t-BP (≥1 µM) disrupts calcium homeostasis, triggering endoplasmic reticulum stress and autophagy impairment via the miRNA-363/CACNA1D axis. This results in developmental defects (e.g., pericardial edema, spine curvature) and oxidative stress (ROS ↑ 200%). Transcriptomic analysis reveals downregulation of cardiac (tnnt2) and melanogenesis (tyr) genes .

Q. How do bacterial consortia metabolize 4-t-BP, and what pathways are involved?

  • Sphingobium fuliginis strains (e.g., TIK-1) isolated from rhizosphere sediment degrade 4-t-BP as a sole carbon source. The pathway involves:

  • Oxidative cleavage: Conversion to 4-tert-butylcatechol via monooxygenases.
  • Meta-ring cleavage: Formation of aliphatic intermediates for β-oxidation.
  • Complete degradation (1.0 mM in 72 hrs) is achieved under aerobic conditions at 30°C .

Q. What regulatory implications arise from 4-t-BP's classification as an SVHC (Substance of Very High Concern)?

  • The EU classifies 4-t-BP as an SVHC due to endocrine-disrupting effects (ECHA, 2019). Researchers must comply with REACH restrictions (≤0.1% in mixtures) and adopt alternatives in polymer synthesis (e.g., non-phenolic chain terminators). Environmental monitoring in wastewater (detection limit: 0.1 µg/L via LC-MS/MS) is critical for risk assessment .

Q. How does 4-t-BP interact with tyrosinase, and what are the implications for depigmentation studies?

  • 4-t-BP acts as a substrate for tyrosinase, forming stable 4-tert-butyl-ortho-benzoquinone via hydroxylation. This reaction (Km = 0.25 mM) is used to model monophenolase activity. Prolonged exposure in epidermal cells induces leukoderma through quinone-mediated cytotoxicity (IC₅₀ = 50 µM) .

Q. Methodological Considerations Table

Research FocusKey TechniqueParametersReference
Degradation UV/H₂O₂pH 6, [H₂O₂] = 2 mM, λ = 254 nm
Toxicity Zebrafish modelExposure: 24–96 hpf, [4-t-BP] = 0.1–10 µM
Detection 19F NMRInternal standard: 4-t-BP (δ = 164.90 ppm)
Biodegradation Bacterial cultureSphingobium fuliginis, 30°C, aerobic

Properties

IUPAC Name

4-tert-butylphenol
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InChI

InChI=1S/C10H14O/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3
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InChI Key

QHPQWRBYOIRBIT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)O
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Molecular Formula

C10H14O
Record name 4-TERT-BUTYL PHENOL
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Related CAS

30813-81-1
Record name Phenol, 4-(1,1-dimethylethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID1020221
Record name 4-(1,1-Dimethylethyl)phenol
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Molecular Weight

150.22 g/mol
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Physical Description

Crystals or practically white flakes. Has a disinfectant-like odor. May float or sink in water. Insoluble in water. (NTP, 1992), Solid, White needle-like crystals, phenolic odour
Record name 4-TERT-BUTYL PHENOL
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Record name 4-tert-Butylphenol
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Record name 4-(1,1-Dimethylethyl) phenol
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Boiling Point

463.1 °F at 760 mmHg (NTP, 1992), 237.00 °C. @ 760.00 mm Hg
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Flash Point

235 °F (NTP, 1992)
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Solubility

Insoluble (NTP, 1992), 0.58 mg/mL at 25 °C, insoluble in water; soluble in ethanol; soluble in ether, moderately soluble (in ethanol)
Record name 4-TERT-BUTYL PHENOL
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Record name 4-tert-Butylphenol
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Record name 4-(1,1-Dimethylethyl) phenol
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Density

0.908 at 176 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Record name 4-TERT-BUTYL PHENOL
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Vapor Pressure

1 mmHg at 158 °F (NTP, 1992)
Record name 4-TERT-BUTYL PHENOL
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CAS No.

98-54-4
Record name 4-TERT-BUTYL PHENOL
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Record name 4-(1,1-Dimethylethyl)phenol
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Record name 4-TERT-BUTYLPHENOL
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Melting Point

214 °F (NTP, 1992), 99 °C
Record name 4-TERT-BUTYL PHENOL
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Synthesis routes and methods I

Procedure details

To this polymer liquid, a methylene chloride solution of p-t-butyl phenol (PTBP) (one obtained by dissolving 140 g of PTBP in 2.0 L of methylene chloride) and an aqueous sodium hydroxide solution of bisphenol A (BPA) (one obtained by dissolving 1012 g of BPA in an aqueous solution prepared by dissolving 577 g of NaOH and 2.0 g of sodium dithionite in 8.4 L of water) were added, and a polymerization reaction was conducted for 50 minutes.
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Synthesis routes and methods II

Procedure details

This toluene solution was fed into the second extraction tower at a point 3/4 from the top of the tower so that the rate of feed of all phenols was 0.0422 mol./hr., and otherwise, the total reflux operation was performed in the same way as in the case of the first extraction tower described above. The second extraction tower and a reflux zone attached to the tower had quite the same structure as the first extraction tower and the reflux zone atached thereto. After completion of the total reflux operation, the extracting operation was carried out for 5 hours while maintaining the reflux ratio at 52.4. As a result, 1.06 liters of a toluene solution containing 0.199 mol of purified p-vinylphenol of 99.4 mol% p-vinylphenol, 0.39 mol% p-ethylphenol, 0.20 mol% phenol and 0.01 mol% p-tert.-butylphenol was obtained from the top of the second extraction tower.
[Compound]
Name
phenols
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0 (± 1) mol
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0.199 mol
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1.06 L
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Synthesis routes and methods III

Procedure details

Para-tert. butyl phenol disulfide is produced by the reaction of para-tert. butyl phenol with sulfur monochloride. When the reaction is carried out using approximately 11:10 moles of phenol to monochloride, the para-tert. butyl phenol disulfide will have about 28% by weight of sulfur and a softening part of approximately 90°-105°C. The para-tert. butyl phenol is produced by the reaction of isobutylene and phenol according to the following scheme: ##SPC2##
Quantity
10 mol
Type
reactant
Reaction Step One
[Compound]
Name
monochloride
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0 (± 1) mol
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Name
para-tert. butyl phenol disulfide
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Synthesis routes and methods IV

Procedure details

Two grams of ortho-tertiary-butyl phenol was mixed with 1% of meta-benzenedisulfonic acid and heated in a test tube for 1.5 hours with occasional stirring at 150°C. Analysis gave 84.0% para-tertiary-butyl phenol; the remaining components consisted of its isomers.
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Synthesis routes and methods V

Procedure details

Thus, to 2.06 grams of 2,4-ditertiary-butyl phenol was added 0.94 grams of phenol. Then 1% of meta-benzenedisulfonic acid was stirred in with warming and the final mixture was heated to 150°C. for 1.5 hours. Analysis gave 81.2% para-tertiary-butyl phenol. The remaining components were its isomers.
Quantity
2.06 g
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reactant
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0.94 g
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Tert-butylphenol
Reactant of Route 2
4-Tert-butylphenol
Reactant of Route 3
Reactant of Route 3
4-Tert-butylphenol
Reactant of Route 4
4-Tert-butylphenol
Reactant of Route 5
Reactant of Route 5
4-Tert-butylphenol
Reactant of Route 6
4-Tert-butylphenol

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